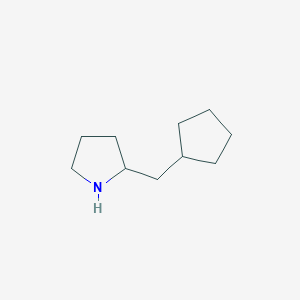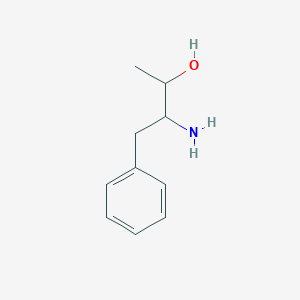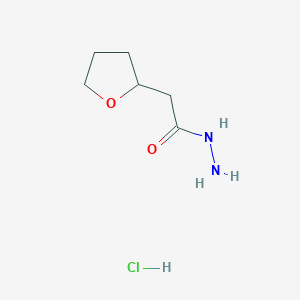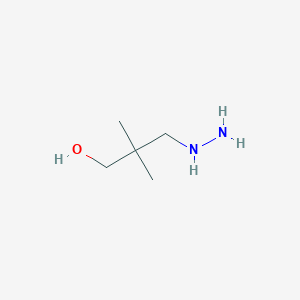
2-Methyl-N-(2-phenylethyl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-phenylethyl)oxolan-3-amine is a chemical compound with a molecular formula of C13H19NO It is characterized by the presence of an oxolane ring, a phenylethyl group, and a methyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine typically involves the reaction of 2-phenylethylamine with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-phenylethyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.
Scientific Research Applications
2-Methyl-N-(2-phenylethyl)oxolan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)oxolan-3-amine hydrochloride
- Methyl [1-(oxolan-2-yl)-2-phenylethyl]amine
- 2-Methyl-N-(1-phenylethyl)oxolan-3-amine
Uniqueness
2-Methyl-N-(2-phenylethyl)oxolan-3-amine is unique due to its specific structural features, such as the presence of both a phenylethyl group and an oxolane ring. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-N-(2-phenylethyl)oxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-11-13(8-10-15-11)14-9-7-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
UPKRJRGJSIYGMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)
![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine](/img/structure/B13248532.png)

![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)

amine](/img/structure/B13248552.png)
![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide](/img/structure/B13248555.png)

![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid](/img/structure/B13248557.png)

